molecular formula C10H11ClO B14030991 1-(2-Chloro-4-methylphenyl)propan-1-one

1-(2-Chloro-4-methylphenyl)propan-1-one

Cat. No.: B14030991
M. Wt: 182.64 g/mol
InChI Key: IRNFOUGFDQSATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO. It is a derivative of propiophenone and is characterized by the presence of a chlorine atom and a methyl group attached to the phenyl ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-4-methylphenyl)propan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-chloro-4-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-4-methylphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-4-methylphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable as an intermediate in the synthesis of specialized compounds and in various research applications .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(2-chloro-4-methylphenyl)propan-1-one

InChI

InChI=1S/C10H11ClO/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3

InChI Key

IRNFOUGFDQSATN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.